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Introduction to Inavolisib and Its Clinical Significance
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Inavolisib (GDC-0077) is a highly selective PI3Ka inhibitor and degrader recently approved for the
treatment of adults with endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative, locally
advanced or metastatic breast cancer in combination with palbociclib and fulvestrant [1] [2]. This targeted
therapy addresses a critical unmet need in breast cancer treatment, as PIK3CA mutations occur in
approximately 30-40% of HR-positive breast cancers and are associated with endocrine therapy resistance
and poor prognosis [3] [4]. Unlike earlier PI3K inhibitors, inavelisib demonstrates >300-fold selectivity for
PI3Ka over other PI3K isoforms (B, 8§, y) and uniquely promotes degradation of mutant p110a protein,

potentially minimizing toxicity while enhancing antitumor efficacy [5] [4].

Mechanism of Action and Pharmacological Profile

Dual Mechanism of Action

Inavolisib exerts its therapeutic effects through two complementary mechanisms:

¢ Selective Inhibition: Inavelisib competitively inhibits ATP binding to the p110a catalytic subunit of
PI3Ka, with particular potency against common oncogenic mutants (H1047R, E542K, E545K) [4].
Structural analyses reveal that its pyridine-pyrimidine backbone embeds deeply into the ATP-binding
pocket, while the difluoromethyl oxazoline group forms hydrogen bonds with Val828 in the hinge

region, enhancing binding stability [4].

o Targeted Degradation: The binding of inavelisib to mutant p110a stabilizes an open kinase domain

conformation, exposing lysine residues (Lys495, Lys802) for ubiquitination by E3 ubiquitin ligases
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(e.g., NEDDAL),

leading to proteasomal degradation [4]. Preclinical models demonstrate

approximately 80-90% reduction in mutant p110a protein levels within 24 hours, with minimal effect

on wild-type p110a (15-25% reduction) [4].

Pharmacokinetic Profile

Table 1: Pharmacokinetic Parameters of Inavolisib

Parameter Value Details

Bioavailability 76% Absolute oral bioavailability

Tmax 3 hours Time to maximum concentration at steady-state
AUC 1010 h-ng/mL Area under the curve at steady-state

Cmax 69 ng/mL Maximum concentration at steady-state
Protein Binding 37% Plasma protein binding

Apparent Vd 155 L Volume of distribution

Elimination Half-life 15 hours Terminal elimination half-life

Clearance 8.8 L/h Total clearance

Route of Elimination

Metabolism

Urine (49%), Feces (48%)

Primarily hydrolysis

40% as unchanged parent in urine, 11% in feces

Minimal CYP3A involvement

This pharmacokinetic profile supports once-daily dosing and demonstrates favorable absorption and

elimination characteristics [2].

Clinical Monitoring Protocols
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Hyperglycemia Monitoring and Management

Hyperglycemia is the most frequently reported adverse reaction to inavolisib, occurring in 85% of patients in

clinical trials, with Grade 3-4 events in approximately 12.6% [1].

Table 2: Hyperglycemia Monitoring Protocol

. . Monitoring .
Timeline Parameters Management Actions
Frequency
Pretreatment Baseline FPG/FBG, Optimize fasting glucose before
HbAlc initiation

Week 1 (Days 1-7) Every 3 days Fasting glucose  Patient self-monitoring recommended

Weeks 2-4 (Days 8- Weekly Fasting glucose Initiate metformin if indicated (46% of

28) patients)

Weeks 5-12 Every 2 weeks Fasting glucose  Consider insulin if uncontrolled (7% of
patients)

Week 13 onward Every 4 weeks Fasting glucose  Continue antihyperglycemic therapy
as needed

Throughout Every 3 months HbAlc Monitor long-term control

treatment

In the INAVO120 trial, hyperglycemia management resulted in 96% of patients (52/54) with elevated
fasting glucose (>160 mg/dL) achieving at least one grade level improvement, with a median time to
improvement of 8 days (range: 2-43 days) [1]. The median time to first onset of hyperglycemia was 7 days

(range: 2-955 days) [1].

Adverse Reaction Monitoring and Dose Modification

Table 3: Adverse Reaction Management and Dose Modifications
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Incidence Median
Adverse Grade =3 ) S
. (All . Time to Management Dose Modification
Reaction Incidence
Grades) Onset
Hyperglycemia 85% 12.6% 7 days Metformin Interruption: 28%,
(46%), insulin Reduction: 2.5%,
(7%) Discontinuation:
1.2%
Stomatitis 51% 6% 13 days Corticosteroid Interruption: 10%,
mouthwash Reduction: 3.7%,
(38%) Discontinuation:
0.6%
Diarrhea 48% 3.7% 15 days Loperamide Interruption: 7%,
(28%) Reduction: 1.2%,
Discontinuation: 0%
Rash 20% Not 29 days Topical Interruption: 1.2%,
specified hydrocortisone Reduction: 0.6%,
Discontinuation: 0%
Neutropenia >20% Not Not Monitor CBC per palbociclib
specified specified guidelines

The overall permanent discontinuation rate of inavelisib due to adverse reactions was 6% in the INAVO120

trial, indicating generally manageable toxicity [1].

Experimental Protocols for Mechanistic Studies

In Vitro Assessment of p110a Degradation

Purpose: To evaluate the degradation efficiency of mutant p110a protein by inavelisib.

Materials:

¢ PIK3CA-mutant and wild-type cell lines (e.g., MCF-7, T47D)
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¢ Inavolisib stock solution (10 mM in DMSQO)
e Proteasome inhibitor (MG132, 10 pM)
e Western blot reagents: antibodies against p110a, p-AKT (Ser473), AKT, GAPDH

Methodology:

e Seed cells in 6-well plates at 2x10° cells/well and culture for 24 hours

¢ Treat with inavolisib at concentrations ranging from 0.1 nM to 100 nM for 24 hours

e For proteasome inhibition experiments, pre-treat with MG132 for 2 hours before inavolisib addition
e Harvest cells and lyse in RIPA buffer with protease and phosphatase inhibitors

e Perform Western blot analysis with 20-30 ug protein per lane

¢ Quantify band intensity using densitometry software

Expected Results: Concentration-dependent degradation of mutant p110a (80-90% at 24 hours) with
minimal wild-type degradation, suppressed by MG132 pre-treatment [4].

Pathway Inhibition Assessment

Purpose: To evaluate PI3K pathway inhibition by monitoring phosphorylation status of downstream

effectors.

Methodology:

e Treat PIK3CA-mutant cells with inavolisib (IC50 concentration) for 0, 2, 6, 12, 24, 48, and 72 hours

¢ Perform Western blot for p-AKT (Ser473), p-S6 (Ser240/244), and p-4E-BP1 (Thr37/46)

e Assess pathway reactivation by washing out inavolisib after 24 hours and monitoring recovery at 24-
hour intervals

Expected Results: Sustained suppression of p-AKT and downstream signaling for >72 hours after single

treatment, demonstrating durable pathway inhibition [4].

Signaling Pathway and Experimental Workflow
Diagrams
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Diagram 1: PI3BK/AKT/mTOR Signaling Pathway and Inavolisib Mechanism. This diagram illustrates how
inavolisib selectively inhibits mutant PI3Ka activity and induces its degradation, disrupting abnormal
signaling in PIK3CA-mutated cancer cells. The mechanism demonstrates dual action: competitive ATP
binding to inhibit kinase activity and induction of ubiquitin-mediated proteasomal degradation specifically of

mutant p110a [4].
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Diagram 2: Clinical Monitoring Workflow for Inavolisib Therapy. This workflow outlines the
comprehensive monitoring protocol from patient selection through ongoing management, emphasizing the

critical importance of PIK3CA mutation testing and structured hyperglycemia monitoring based on clinical
trial evidence [1] [6].

Biomarker Assessment and Patient Selection
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Proper patient selection is critical for inavolisib therapy efficacy. The following biomarkers should be

assessed:

¢ PIK3CA Mutation Status: Detect using FDA-approved tests on tumor tissue or circulating tumor
DNA. Key mutations include H1047R/Y/L, E542K, E545K/D/G/A, Q546K/R/E/L, N345K, C420R,
G1049R, R88Q, and M1043I [7].

¢ HR and HER2 Status: Confirm HR-positive (estrogen and/or progesterone receptor positive) and
HER2-negative status per ASCO/CAP guidelines.

¢ Endocrine Resistance: Document disease progression during or within 12 months of completing
adjuvant endocrine therapy.

Phase I/Ib data demonstrated promising efficacy with objective response rates of 52.0% and 40.0% in
letrozole and fulvestrant combinations, respectively, and median progression-free survival of 23.3 and 35.0
months [7]. The phase III INAVO120 trial showed significant improvement in progression-free survival

(15.0 months vs. 7.3 months; HR=0.43) and a positive trend in overall survival (stratified HR=0.64) [3].

Conclusion

Inavolisib represents a significant advancement in the treatment of PIK3CA-mutated, HR-positive, HER2-
negative advanced breast cancer through its unique dual mechanism of selective PI3Ka inhibition and
mutant-specific degradation. The comprehensive monitoring protocols outlined herein, particularly for
hyperglycemia management, are essential for optimizing therapeutic outcomes while minimizing toxicity.
The 6% permanent discontinuation rate due to adverse reactions in the INAVO120 trial demonstrates the
manageability of side effects with appropriate monitoring [1]. Ongoing clinical trials (INAVO121,
INAVO122, INAVO123) continue to explore expanded applications of imavelisib in breast cancer and
potentially other PIK3CA-mutated solid tumors [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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